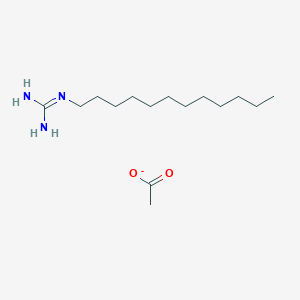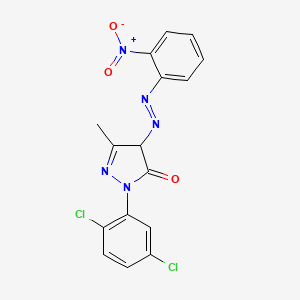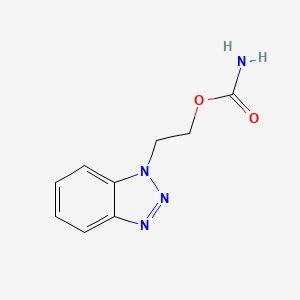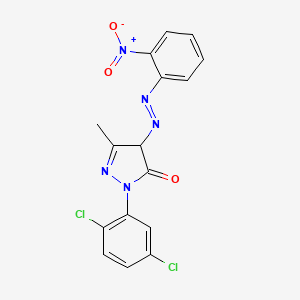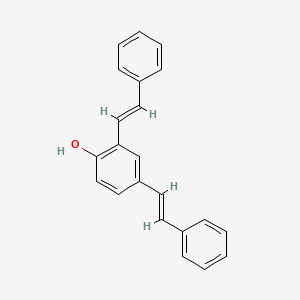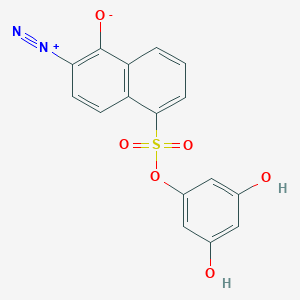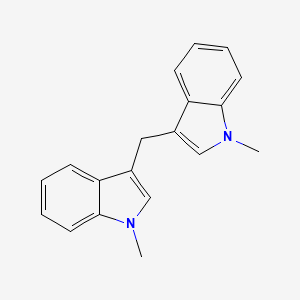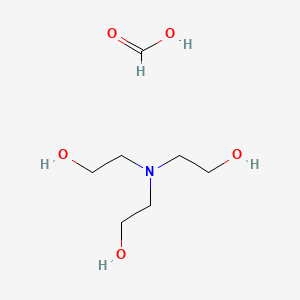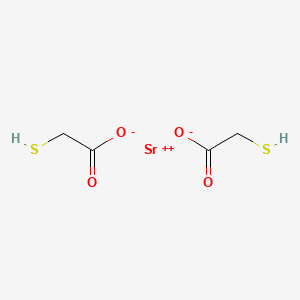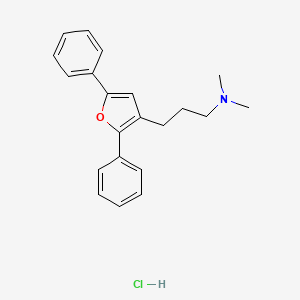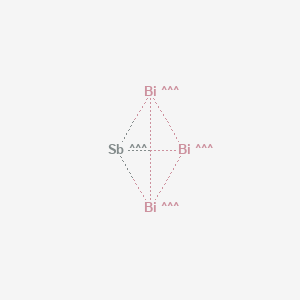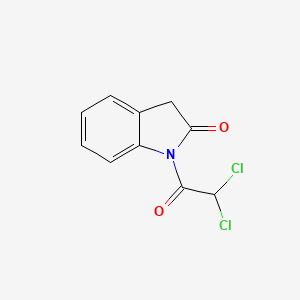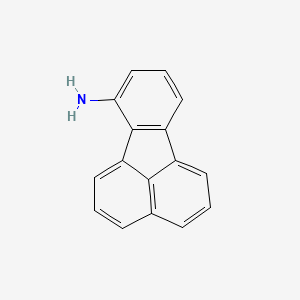
17-beta,19-Dihydroxyandrosta-1,4-dien-3-one 19-acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
17-beta,19-Dihydroxyandrosta-1,4-dien-3-one 19-acetate is a synthetic steroidal compound. It belongs to the class of androgens, which are hormones that play a crucial role in the development and maintenance of male characteristics. This compound is of significant interest in various fields of scientific research due to its unique chemical structure and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 17-beta,19-Dihydroxyandrosta-1,4-dien-3-one 19-acetate typically involves multiple steps, starting from a suitable steroidal precursor. The process includes:
Hydroxylation: Introduction of hydroxyl groups at specific positions on the steroid nucleus.
Acetylation: Conversion of hydroxyl groups to acetate esters using acetic anhydride in the presence of a catalyst like pyridine.
Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity and yield.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and automated systems to control reaction conditions precisely. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the consistency and quality of the final product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or alkanes.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution Reagents: Halogenating agents like thionyl chloride (SOCl2), alkylating agents like methyl iodide (CH3I).
Major Products:
Oxidation Products: Ketones, carboxylic acids.
Reduction Products: Alcohols, alkanes.
Substitution Products: Halogenated steroids, alkylated steroids.
Scientific Research Applications
17-beta,19-Dihydroxyandrosta-1,4-dien-3-one 19-acetate has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other steroidal compounds.
Biology: Studied for its effects on cellular processes and gene expression.
Medicine: Investigated for its potential therapeutic uses, such as in hormone replacement therapy and treatment of certain cancers.
Industry: Utilized in the production of pharmaceuticals and as a reference standard in analytical laboratories.
Mechanism of Action
The compound exerts its effects by binding to androgen receptors in target tissues. This binding initiates a cascade of molecular events, leading to the activation or repression of specific genes. The primary molecular targets include:
Androgen Receptors: Proteins that mediate the effects of androgens.
Signaling Pathways: Pathways involved in cell growth, differentiation, and apoptosis.
Comparison with Similar Compounds
- 7alpha,17beta-Dihydroxyandrosta-1,4-dien-3-one
- 11alpha,17beta-Dihydroxyandrosta-1,4-dien-3-one
- 14,17-Dihydroxyandrosta-1,4-dien-3-one
Comparison:
- Structural Differences: While these compounds share a similar steroidal backbone, they differ in the position and nature of functional groups.
- Biological Activity: The presence and position of hydroxyl and acetate groups influence their binding affinity to androgen receptors and their overall biological activity.
- Unique Features: 17-beta,19-Dihydroxyandrosta-1,4-dien-3-one 19-acetate is unique due to its specific hydroxylation and acetylation pattern, which may confer distinct pharmacological properties.
Properties
CAS No. |
101831-46-3 |
|---|---|
Molecular Formula |
C21H28O4 |
Molecular Weight |
344.4 g/mol |
IUPAC Name |
[(8R,9S,10R,13S,14S,17S)-17-hydroxy-10-methyl-3-oxo-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-13-yl]methyl acetate |
InChI |
InChI=1S/C21H28O4/c1-13(22)25-12-21-10-8-17-16(18(21)5-6-19(21)24)4-3-14-11-15(23)7-9-20(14,17)2/h7,9,11,16-19,24H,3-6,8,10,12H2,1-2H3/t16-,17+,18+,19+,20+,21-/m1/s1 |
InChI Key |
FDUNNLDIGLEHFE-SJFWLOONSA-N |
Isomeric SMILES |
CC(=O)OC[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O)CCC4=CC(=O)C=C[C@]34C |
Canonical SMILES |
CC(=O)OCC12CCC3C(C1CCC2O)CCC4=CC(=O)C=CC34C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


